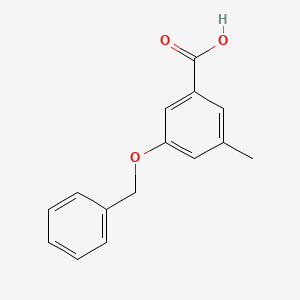

3-(Benzyloxy)-5-methylbenzoic acid

Overview

Description

“3-(Benzyloxy)-5-methylbenzoic acid” is a compound that is related to benzylic alcohols and glycolic acids . It is used as a pharmaceutical intermediate . The compound is also functionally related to a benzyl alcohol and a glycolic acid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For example, the synthesis of “3-(Benzyloxy)phenylboronic acid” involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting compounds were characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular formula of “3-(Benzyloxy)phenylboronic acid” is C13H13BO3 . The InChI Key is WIJNYNBSPQMJGO-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC(OCC2=CC=CC=C2)=CC=C1 .Chemical Reactions Analysis

The “3-(Benzyloxy)phenylboronic acid” has been used as a reactant for various reactions such as Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, synthesis of substituted isoindolines via palladium-catalyzed cascade reaction, Ruthenium-catalyzed hydrogenation, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)phenylboronic acid” include a molecular weight of 228.05 g/mol . The melting point is 125-130 °C . The compound is a solid .Scientific Research Applications

Antioxidant Activity

- Bioactive Phenyl Ether Derivatives: A study on phenyl ether derivatives related to 3-(Benzyloxy)-5-methylbenzoic acid from the marine-derived fungus Aspergillus carneus revealed strong antioxidant activity. One of the compounds exhibited an IC50 value of 19.3 μM, comparable to ascorbic acid, indicating significant potential in antioxidant applications (Xu et al., 2017).

Liquid-Crystalline Phase in Supramolecular Dendrimers

- Design of Supramolecular Dendrimers: Research on the rational design and synthesis of supramolecular dendrimers demonstrated that monodendrons based on methyl 3,4,5-trishydroxybenzoate, a compound structurally related to this compound, could form novel thermotropic cubic liquid-crystalline phases. These findings open up potential applications in the field of materials science (Balagurusamy et al., 1997).

Complexation and Chiral Discrimination

- Complexation Studies: A study on the complexation of benzoic acid derivatives, including compounds similar to this compound, with β-cyclodextrin revealed insights into the stability constants and chiral discrimination. Such studies are crucial in understanding the interaction mechanisms of benzoic acid derivatives, potentially influencing drug design and molecular recognition research (Brown et al., 1993).

Synthesis and Characterization in Medicinal Chemistry

- Synthesis of Aromatic Constituents: The synthesis of polysubstituted aromatic carboxylic acids, structurally related to this compound, has been explored in the context of calichemicin antibiotics. These synthesis studies contribute to medicinal chemistry, particularly in the field of antibiotic development (Laak & Scharf, 1989).

Application in Organometallic Chemistry

- Electrochemical Properties of Complexes: Research on benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, relevant to the active site of [FeFe]-hydrogenases, highlights the importance of such compounds in organometallic chemistry. The study aids in understanding the electrochemical properties of these complexes, potentially useful in catalysis and renewable energy applications (Song et al., 2012).

Mechanism of Action

Target of Action

It is known that benzylic compounds can interact with various biological targets, such as enzymes and receptors, due to their resonance-stabilized carbocation . The compound’s benzylic position allows it to undergo reactions such as free radical bromination and nucleophilic substitution .

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

For instance, they can undergo oxidation reactions . Moreover, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It is known that the stability of organoboron compounds, such as boronic esters, can affect their pharmacokinetic properties . For instance, pinacol boronic esters, which are usually bench-stable, easy to purify, and often commercially available, have played a prominent role in chemical transformations .

Result of Action

For instance, the oxidation of benzylic compounds can lead to the formation of new functional groups .

Action Environment

The action of 3-(Benzyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Safety and Hazards

Future Directions

While specific future directions for “3-(Benzyloxy)-5-methylbenzoic acid” are not available, related compounds have been studied for their potential applications. For example, “3-(Benzyloxy)phenylboronic acid” has been used in the synthesis of various compounds for potential use in medical and pharmaceutical applications .

properties

IUPAC Name |

3-methyl-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHJQWRTENXZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709564 | |

| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177991-09-2 | |

| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

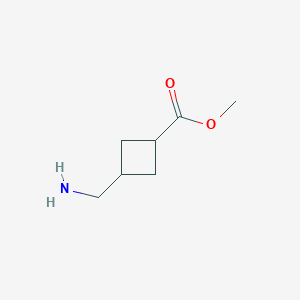

![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)

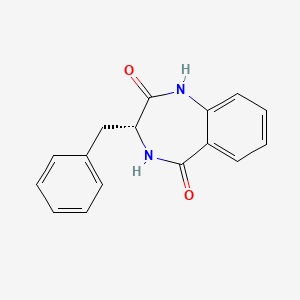

![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)

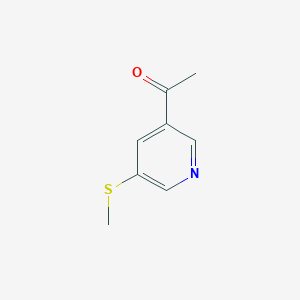

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)

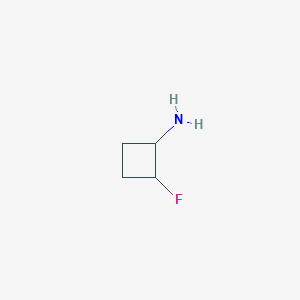

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)

![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)